2,4-Diethynylpyrimidine
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Overview
Description
2,4-Diethynylpyrimidine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with ethynyl groups at the 2 and 4 positions. Pyrimidine derivatives are known for their wide range of applications in various fields, including chemistry, biology, and medicine. The presence of ethynyl groups in this compound makes it a versatile compound with unique chemical properties and reactivity.
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to interact with various biological targets, including enzymes and receptors
Mode of Action
Pyrimidine derivatives are known to interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function . The specific interactions of 2,4-Diethynylpyrimidine with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
The biochemical pathways affected by this compound are not well-established. Pyrimidines play a crucial role in nucleotide synthesis, which is essential for DNA and RNA production. They are involved in the de novo purine and pyrimidine biosynthesis pathways
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-documented. Understanding these properties is crucial for predicting the compound’s bioavailability and its potential as a therapeutic agent. Further pharmacokinetic studies are needed to characterize these properties .
Result of Action
Some pyrimidine derivatives have shown anticancer properties, suggesting that they may induce cell cycle arrest or apoptosis in cancer cells
Action Environment
Factors such as pH, temperature, and the presence of other substances can affect the activity of chemical compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diethynylpyrimidine typically involves the Sonogashira coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl halide and a terminal alkyne. The general reaction conditions include the use of a palladium catalyst, a copper co-catalyst, and a base in an inert atmosphere. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques such as chromatography and crystallization are often employed in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,4-Diethynylpyrimidine undergoes various types of chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The ethynyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, and halides can react with the ethynyl groups under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
2,4-Diethynylpyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as inhibitors of specific enzymes and receptors.
Industry: Utilized in the development of advanced materials such as polymers, dyes, and electronic components.
Comparison with Similar Compounds
Similar Compounds
2,4-Diaminopyrimidine: Contains amino groups instead of ethynyl groups and is known for its use in pharmaceuticals.
2,4-Dichloropyrimidine: Contains chlorine atoms and is used as an intermediate in organic synthesis.
2,4-Dihydroxypyrimidine: Contains hydroxyl groups and is studied for its biological activity.
Uniqueness of 2,4-Diethynylpyrimidine
The presence of ethynyl groups in this compound imparts unique chemical reactivity and electronic properties. These groups can participate in a wide range of chemical reactions, making the compound a versatile building block for the synthesis of diverse organic molecules. Additionally, the ethynyl groups can enhance the compound’s ability to interact with biological targets, potentially leading to novel therapeutic applications.
Properties
IUPAC Name |
2,4-diethynylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2/c1-3-7-5-6-9-8(4-2)10-7/h1-2,5-6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDINPXLFBEURS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NC(=NC=C1)C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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